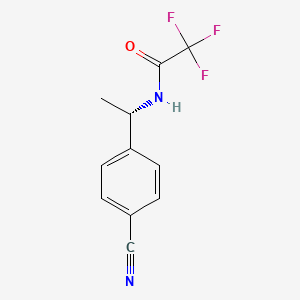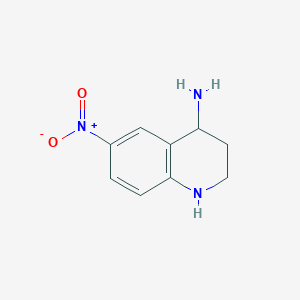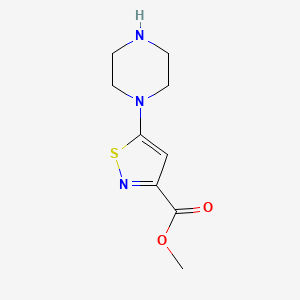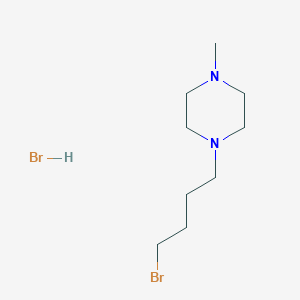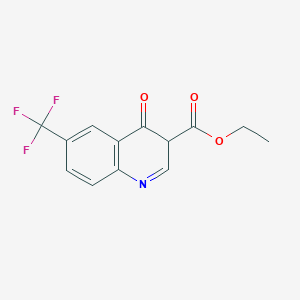![molecular formula C11H12O2 B12327900 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C11H12O2 It is a derivative of benzo[d][1,3]dioxole, featuring a vinyl group and two methyl groups attached to the dioxole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a suitable vinylating agent under controlled conditions. One common method includes the use of vinyl magnesium bromide in the presence of a catalyst such as palladium to facilitate the vinylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the vinyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-5-formylbenzo[d][1,3]dioxole or 2,2-dimethyl-5-carboxybenzo[d][1,3]dioxole.
Reduction: Formation of 2,2-dimethyl-5-ethylbenzo[d][1,3]dioxole.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole involves its interaction with various molecular targets and pathways. The vinyl group can participate in polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound’s aromatic ring can undergo electrophilic aromatic substitution, allowing it to act as a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
5-Vinylbenzo[d][1,3]dioxole: Lacks the two methyl groups, resulting in different chemical properties and reactivity.
2,2-Dimethylbenzo[d][1,3]dioxole:
2,2-Dimethyl-5-iodobenzo[d][1,3]dioxole: Contains an iodine atom instead of a vinyl group, leading to different reactivity and applications.
Uniqueness
2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole is unique due to the presence of both the vinyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
5-ethenyl-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O2/c1-4-8-5-6-9-10(7-8)13-11(2,3)12-9/h4-7H,1H2,2-3H3 |
InChIキー |
LQNJFNVPOHTBIU-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C=C(C=C2)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


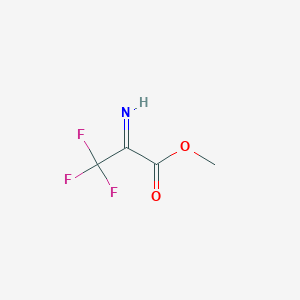
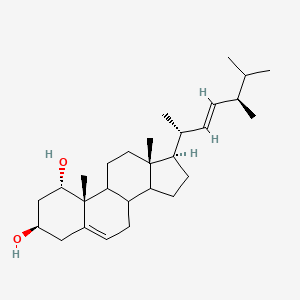
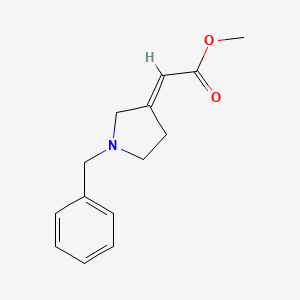
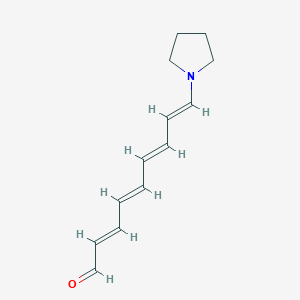
![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine](/img/structure/B12327845.png)
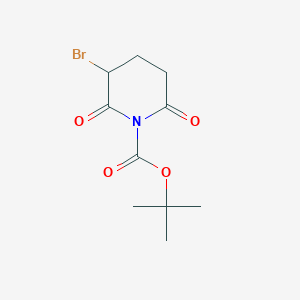
![tert-Butyl 5'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12327855.png)
